molecular formula C69H57ClN2 B8121048 1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride

1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride

Cat. No. B8121048
M. Wt: 949.7 g/mol
InChI Key: SMTNUZDTTFSHEZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C69H57ClN2 and its molecular weight is 949.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Applications :

    • It acts as an effective catalyst in the carboxylative coupling of terminal alkynes, butyl iodide, and carbon dioxide, producing functionalized 2-alkynoates (Zhang et al., 2017).
    • The compound is utilized in the synthesis of N-heterocyclic carbene complexes with tethered olefinic groups, particularly in olefin metathesis (Weigl et al., 2005).
  • Polymerization :

  • Development of Emissive Materials :

    • The compound plays a role in developing fully efficient blue PtII emitters and Pt/Ag clusters (Arnal et al., 2018).
  • Electrochemical Research :

    • It is involved in electrochemical research for preparing imidazol-2-ylidenes and their observation in an ionic liquid (Gorodetsky et al., 2004).
  • Organic Transformations :

    • As a single electron transfer reagent in organic transformations, it facilitates the activation of aryl-halide bonds and alkyne functionalizations (Das et al., 2020).
  • Synthesis of Metal Complexes :

properties

IUPAC Name

1,3-bis(2,6-dibenzhydryl-4-methylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H57N2.ClH/c1-50-45-60(64(52-27-11-3-12-28-52)53-29-13-4-14-30-53)68(61(46-50)65(54-31-15-5-16-32-54)55-33-17-6-18-34-55)70-43-44-71(49-70)69-62(66(56-35-19-7-20-36-56)57-37-21-8-22-38-57)47-51(2)48-63(69)67(58-39-23-9-24-40-58)59-41-25-10-26-42-59;/h3-49,64-67H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTNUZDTTFSHEZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=C4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)C)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H57ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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